Stereochemical Identity: Racemic (1R,5R,6R) vs. Enantiopure (1R,5R,6R) and (1S,5S,6S) Forms
The commercial product is supplied as the racemate of the (1R,5R,6R) and (1S,5S,6S) enantiomers. Published data on closely related N-substituted 3-azabicyclo[3.2.0]heptane derivatives demonstrate that individual enantiomers exhibit distinct binding affinities at dopamine D2L and D3 receptors. For example, in the same compound series, one enantiomer displayed an approximately 2- to 3-fold difference in Ki compared to its antipode [1]. This provides a quantitative expectation that the racemic mixture will exhibit a composite pharmacological profile distinct from either single enantiomer, with potentially broader receptor engagement but lower subtype selectivity. The racemate is therefore the appropriate form for exploratory screening where stereochemical bias is not desired, while enantiopure forms (CAS 2227257-30-7 and 2044706-14-9) should be reserved for target-optimized campaigns.
| Evidence Dimension | Dopamine D2L and D3 receptor binding affinity (stereochemical discrimination) |
|---|---|
| Target Compound Data | Racemic mixture of (1R,5R,6R) and (1S,5S,6S) enantiomers (CAS 1341036-78-9); composite pharmacological profile expected based on class SAR [1] |
| Comparator Or Baseline | Individual enantiomers (1R,5R,6R, CAS 2227257-30-7; 1S,5S,6S, CAS 2044706-14-9); ~2–3 fold Ki differences between enantiomeric pairs observed for structurally analogous N-substituted derivatives [1] |
| Quantified Difference | Approximately 2- to 3-fold difference in Ki between enantiomers (class-level inference); racemate provides an averaged pharmacological signal [1] |
| Conditions | In vitro radioligand displacement assays at human D2L and D3 receptors (class reference compound series) [1] |
Why This Matters
Procurement of the correct stereochemical form (racemate vs. enantiopure) directly determines the biological readout in dopamine receptor screening, with predictable differences in binding magnitude and selectivity.
- [1] Reinart-Okugbeni, R.; Ausmees, K.; Kriis, K.; Werner, F.; Rinken, A.; Kanger, T. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Eur. J. Med. Chem. 2012, 55, 255–261. View Source
